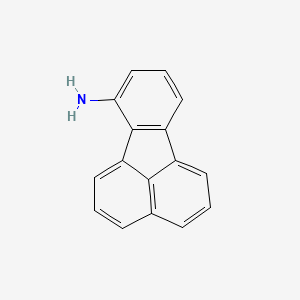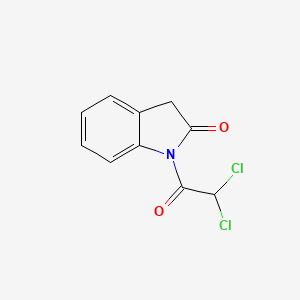
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one is an organic compound with a unique structure that includes an indole ring substituted with a dichloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with dichloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Indole derivative and dichloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems for monitoring and controlling the reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of indole derivatives and dichloroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the dichloroacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate hydrolysis.
Major Products
Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole derivatives.
Hydrolysis: Indole derivatives and dichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The indole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dichloro-acetyl)-1,3-dihydro-indol-2-one can be compared with other indole derivatives and dichloroacetyl compounds:
Similar Compounds: Indole-3-acetic acid, 1-(2,2-Dichloro-acetyl)-1,3-dihydro-isoindol-2-one, and 1-(2,2-Dichloro-acetyl)-1,3-dihydro-benzofuran-2-one.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C10H7Cl2NO2 |
|---|---|
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
1-(2,2-dichloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H7Cl2NO2/c11-9(12)10(15)13-7-4-2-1-3-6(7)5-8(13)14/h1-4,9H,5H2 |
InChI-Schlüssel |
MAYDTQJAJFUYPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


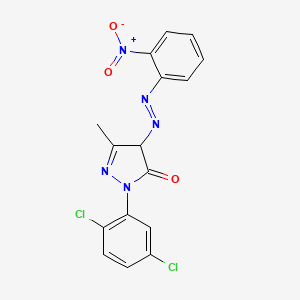
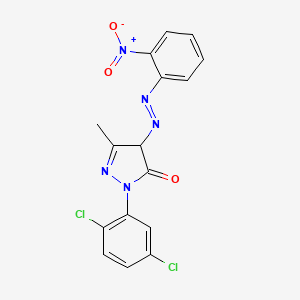
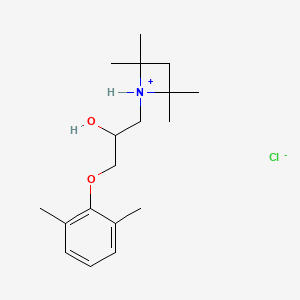
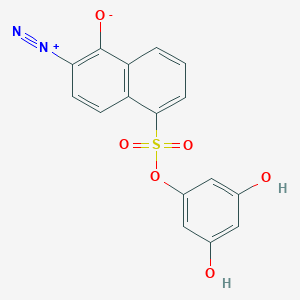
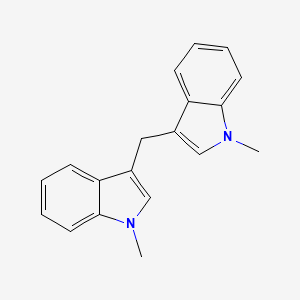
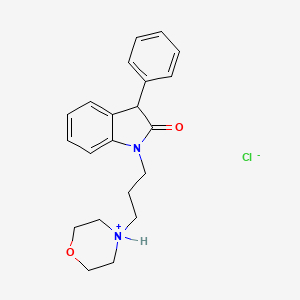
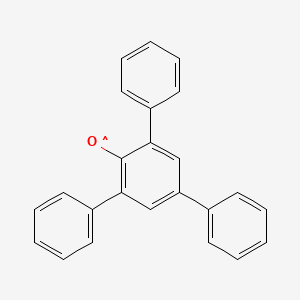
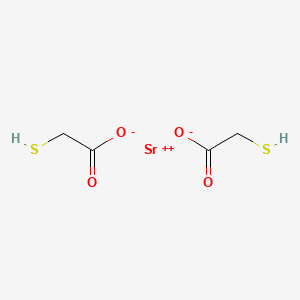
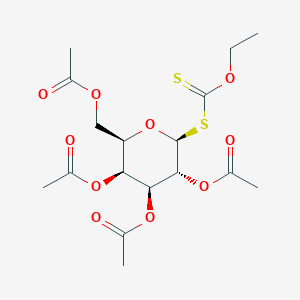
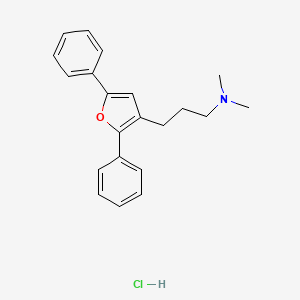
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
